molecular formula C4H5N3O2S B13110579 Methyl 1,2,3-thiadiazol-5-ylcarbamate

Methyl 1,2,3-thiadiazol-5-ylcarbamate

Cat. No.: B13110579
M. Wt: 159.17 g/mol
InChI Key: XMOMVGJJRMEWMI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of this compound originated from broader investigations into thiadiazole derivatives, which gained momentum in the late 20th century due to their pharmacological potential. Early synthetic routes involved the reaction of thiadiazole precursors with methyl isocyanate under controlled conditions to form the carbamate linkage. A significant advancement came with the adaptation of strategies using commercially available 3,4-dichloro-1,2,5-thiadiazole as a starting material, enabling sequential nucleophilic substitutions to achieve unsymmetrical thiadiazole products. This approach circumvented the need for toxic reagents like sulfur monochloride, which were previously employed in cyclization reactions.

The compound’s discovery aligns with efforts to optimize heterocyclic scaffolds for medicinal applications. For instance, patents filed in the early 2000s highlighted thiadiazole derivatives as inhibitors of protein kinase B (PKB), underscoring their relevance in treating cancers and metabolic disorders. While this compound itself is not directly cited in therapeutic contexts, its structural analogs have been pivotal in advancing drug discovery pipelines.

Structural Elucidation and Nomenclature

This compound features a five-membered thiadiazole ring fused with a carbamate group (–O(CO)NH–) and a methyl substituent. The systematic IUPAC name, methyl N-(1,2,3-thiadiazol-5-yl)carbamate, reflects the positioning of functional groups on the heterocyclic core. Key structural attributes include:

  • Molecular Formula : While the exact formula is unspecified in available literature, analogous compounds such as methyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate (C₅H₇N₃O₂S) and benzyl N-(1,2,4-thiadiazol-5-yl)carbamate (C₁₀H₉N₃O₂S) suggest a likely formula of C₄H₅N₃O₂S for the target compound.
  • Bonding Characteristics : The thiadiazole ring incorporates two nitrogen atoms and one sulfur atom, creating an electron-deficient system that enhances reactivity toward nucleophilic and electrophilic agents.

The table below compares this compound with structurally related derivatives:

Compound Name Molecular Formula Key Functional Groups Source
This compound C₄H₅N₃O₂S Thiadiazole, carbamate, methyl ,
Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate C₈H₁₃N₃O₂S Thiadiazole, carbamate, tert-butyl
Benzyl N-(1,2,4-thiadiazol-5-yl)carbamate C₁₀H₉N₃O₂S Thiadiazole, carbamate, benzyl

Significance in Heterocyclic Chemistry

Thiadiazoles occupy a critical niche in heterocyclic chemistry due to their versatility in synthetic applications and biological interactions. The 1,2,3-thiadiazole isomer, in particular, exhibits distinct electronic properties attributable to the juxtaposition of sulfur and nitrogen atoms, which facilitate interactions with biological targets such as enzymes. This compound serves as a precursor in the synthesis of more complex molecules, leveraging its carbamate group for further functionalization.

Recent methodologies have expanded the accessibility of thiadiazole derivatives. For example, enolate-based substitutions on 3,4-dichloro-1,2,5-thiadiazole enable the introduction of ketone or ester groups at the C(3) position, broadening the scope for structural diversification. Such advancements underscore the compound’s role as a scaffold in medicinal chemistry, where slight modifications can yield derivatives with enhanced pharmacokinetic properties.

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

methyl N-(thiadiazol-5-yl)carbamate

InChI

InChI=1S/C4H5N3O2S/c1-9-4(8)6-3-2-5-7-10-3/h2H,1H3,(H,6,8)

InChI Key

XMOMVGJJRMEWMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with methyl isocyanate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Methyl1,2,3-thiadiazol-5-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl1,2,3-thiadiazol-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiadiazole derivatives .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of methyl 1,2,3-thiadiazol-5-ylcarbamate exhibit significant antimicrobial properties. A study on 5-methyl-1,2,3-thiadiazoles revealed their effectiveness against various bacteria and fungi. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial activity . This suggests potential uses in developing new antimicrobial agents.

Inhibition of Enzymatic Activity
this compound and its derivatives have been identified as potent inhibitors of α/β-hydrolase domain 6 (ABHD6), an enzyme linked to inflammation and metabolic disorders. One compound from this series showed an IC50 value of 44 nM, demonstrating significant selectivity over other off-target enzymes . This positions this compound as a candidate for therapeutic development in treating metabolic diseases.

Agricultural Applications

Pesticide Development
The compound has been explored for its potential as a pesticide. Research on 5-methyl-1,2,3-thiadiazoles has shown promising fungicidal and antiviral activities against various pathogens affecting crops. For example, certain synthesized compounds exhibited broad-spectrum activities against fungi and notable antiviral effects compared to established agents like ribavirin . These findings support the compound's application in agricultural pest management strategies.

Material Science Applications

Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance characteristics such as thermal stability and mechanical strength. Research into the formulation principles indicates that thiadiazole-based compounds can serve as effective additives in creating advanced materials for various industrial applications .

Case Studies

Study Focus Findings
MDPI Study (2021)Antimicrobial ActivityIdentified compounds with MIC values ranging from 1.95 to 15.62 µg/mL against Staphylococcus spp.
ABHD6 Inhibitors (2015)Enzyme InhibitionDeveloped inhibitors with significant selectivity; one compound had an IC50 of 44 nM
Pesticide Development (2010)Fungicidal and Antiviral ActivityCompounds showed broad-spectrum antifungal activity and effective antiviral properties compared to ribavirin

Mechanism of Action

The mechanism of action of Methyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating specific biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) LogP Storage Conditions
This compound* C₄H₄N₃O₂S₂ ~178.2 (estimated) N/A ~1.5 N/A
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate C₅H₇N₃O₂S₂ 205.26 1.46 4.52 2–8°C, sealed
1,3-Thiazol-5-ylmethyl carbamate (CAS 1010808-43-1) C₂₅H₂₉N₃O₄S 467.58 N/A 4.52 N/A

*Estimated due to lack of direct data.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 1,2,3-thiadiazol-5-ylcarbamate and its derivatives?

  • Methodological Answer : A catalyst-free, aqueous ethanol-mediated approach can be employed for carbamate synthesis, as demonstrated in the preparation of 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives. Key steps include nucleophilic substitution and cyclization under reflux conditions. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm product identity and purity . For thiadiazole core formation, cyclization of intermediates (e.g., using iodine and triethylamine in DMF) is effective, with sulfur elimination monitored via TLC .

Q. How should researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use multi-spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiadiazole protons resonate at δ 8.1–8.5 ppm; carbamate methyl groups at δ 3.3–3.7 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as shown for analogous thiazole-carboxamide structures .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in thiadiazole-carbamate derivatives?

  • Methodological Answer : Follow protocols for 1,2,4-triazole derivatives:

  • Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤16 µg/mL indicating potency .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during thiadiazole cyclization?

  • Methodological Answer : Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates. For iodine-mediated cyclizations (e.g., Scheme 1 in ), maintain stoichiometric control of triethylamine to prevent over-oxidation. Solvent choice (DMF vs. acetonitrile) impacts reaction rate and byproduct formation; DMF enhances cyclization efficiency but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for thiadiazole derivatives?

  • Methodological Answer :

  • Bioavailability studies : Use HPLC to quantify plasma concentrations after oral/administered doses. Low bioavailability may explain efficacy gaps .
  • Metabolite profiling : Identify active/inactive metabolites via LC-HRMS (e.g., hydroxylation or carbamate hydrolysis products) .
  • Proteomic mapping : Compare target engagement (e.g., enzyme inhibition) in cell lysates vs. animal tissues .

Q. How can structure-activity relationship (SAR) studies enhance the antitumor potential of this compound analogs?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance DNA intercalation, as seen in 1,3,4-thiadiazole antitumor agents .
  • Docking studies : Use AutoDock Vina to predict binding to Topoisomerase II or tubulin, correlating docking scores (ΔG ≤ -8 kcal/mol) with IC₅₀ values from MTT assays .

Q. What analytical methods assess the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate compounds in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature formulations) .

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